(3E)-3-benzylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
(3E)-1-(4-METHYLPHENYL)-3-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(4-METHYLPHENYL)-3-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE typically involves the condensation of 4-methylbenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(4-METHYLPHENYL)-3-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3E)-1-(4-METHYLPHENYL)-3-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets such as enzymes or receptors to understand its mechanism of action and potential therapeutic applications.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure could be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, (3E)-1-(4-METHYLPHENYL)-3-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE may be used in the production of specialty chemicals, polymers, or other advanced materials.
Mechanism of Action
The mechanism of action of (3E)-1-(4-METHYLPHENYL)-3-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-1-(4-METHYLPHENYL)-3-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE: shares structural similarities with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of (3E)-1-(4-METHYLPHENYL)-3-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H15NO2 |
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Molecular Weight |
277.3 g/mol |
IUPAC Name |
(3E)-3-benzylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H15NO2/c1-13-7-9-16(10-8-13)19-17(20)12-15(18(19)21)11-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b15-11+ |
InChI Key |
CNQYURAYAFNVRO-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C/C(=C\C3=CC=CC=C3)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=CC3=CC=CC=C3)C2=O |
Origin of Product |
United States |
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